Hemoglobin Response in Pregnancy vs. Ferrous Fumarate
In a randomized, double-blind trial involving pregnant women with iron deficiency anemia (Hb < 10 g/dL, ferritin < 12 µg/L), sodium feredetate at a lower elemental iron dose produced a greater mean rise in hemoglobin compared to a higher dose of ferrous fumarate. The study demonstrates that sodium feredetate achieves superior or comparable efficacy with reduced elemental iron exposure [1].
| Evidence Dimension | Mean rise in hemoglobin after 75 days of treatment |
|---|---|
| Target Compound Data | Sodium feredetate: +1.79 g/dL (95% CI: 0.71–2.87) at 33 mg elemental iron twice daily; +1.84 g/dL (95% CI: 0.82–2.86) at 66 mg elemental iron twice daily |
| Comparator Or Baseline | Ferrous fumarate: +1.63 g/dL (95% CI: 0.38–2.88) at 100 mg elemental iron twice daily |
| Quantified Difference | Sodium feredetate 33 mg vs. ferrous fumarate 100 mg: Δ +0.16 g/dL (9.8% greater rise) using 67% less elemental iron |
| Conditions | Pregnant women (gestation 12–26 weeks); 75-day treatment; double-blind RCT |
Why This Matters
This evidence supports the procurement of sodium feredetate for prenatal iron supplementation programs seeking to achieve therapeutic hemoglobin increases while minimizing elemental iron dose and associated gastrointestinal side effects.
- [1] Sarkate, P., Patil, A., & Parulekar, S. (2007). A randomised double-blind study comparing sodium feredetate with ferrous fumarate in anaemia in pregnancy. *Journal of the Indian Medical Association*, 105(5), 278, 280-281, 284. View Source
